molecular formula C13H7ClN4O3S B4321393 N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B4321393
M. Wt: 334.74 g/mol
InChI Key: MUGVPWVYSVKFPH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring fused with a benzamide moiety, which includes chloro and nitro substituents. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro substituents, which impart distinct electronic and steric properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3S/c14-9-6-7(18(20)21)4-5-8(9)13(19)15-10-2-1-3-11-12(10)17-22-16-11/h1-6H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVPWVYSVKFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Reactant of Route 3
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N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Reactant of Route 4
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N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Reactant of Route 6
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide

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